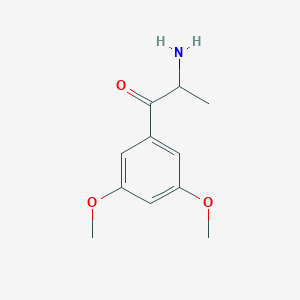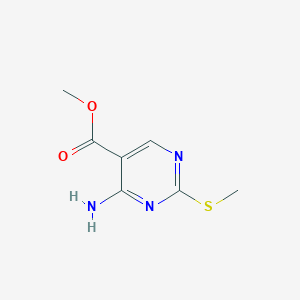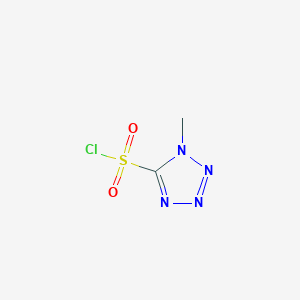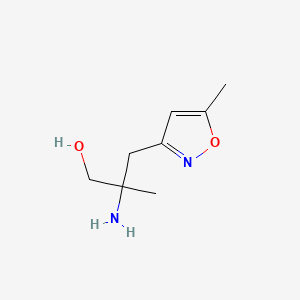
2-Amino-2-methyl-3-(5-methylisoxazol-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-methyl-3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol is an organic compound that features both an amino group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methyl-3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with 5-methyl-1,2-oxazole under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-methyl-3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted amino alcohols.
Scientific Research Applications
2-amino-2-methyl-3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-amino-2-methyl-3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group and oxazole ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methylpropan-1-ol: Similar in structure but lacks the oxazole ring.
2-amino-2-methyl-1,3-propanediol: Contains an additional hydroxyl group compared to the target compound.
5-methyl-1,2-oxazole: Shares the oxazole ring but lacks the amino alcohol moiety.
Uniqueness
The presence of both an amino group and an oxazole ring in 2-amino-2-methyl-3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol makes it unique
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-amino-2-methyl-3-(5-methyl-1,2-oxazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H14N2O2/c1-6-3-7(10-12-6)4-8(2,9)5-11/h3,11H,4-5,9H2,1-2H3 |
InChI Key |
GJTVCIOKNDEHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CC(C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13574336.png)
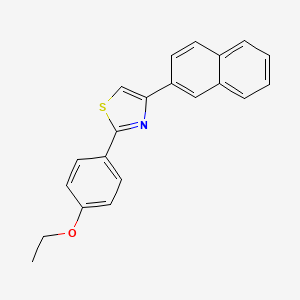
![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13574343.png)
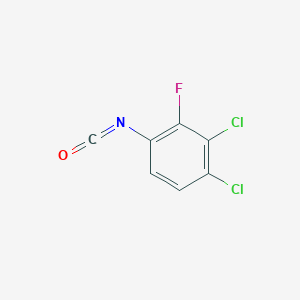

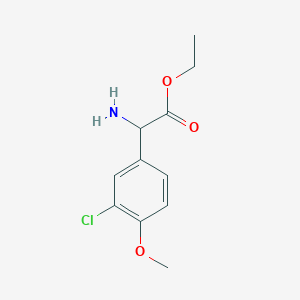
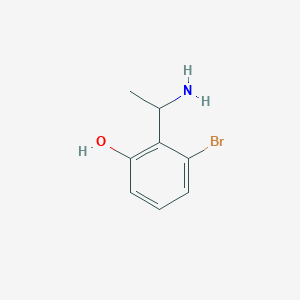
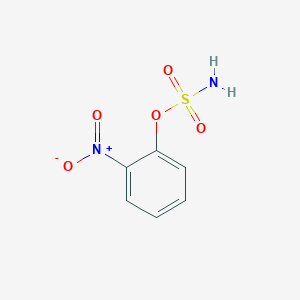
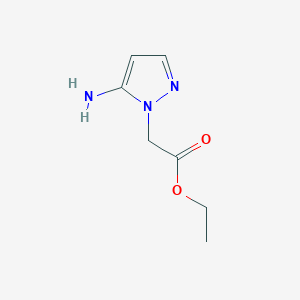
![(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13574398.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13574400.png)
